Cas no 1733-25-1 (Isopropyl tiglate)
Isopropyl tiglate Chemical and Physical Properties
Names and Identifiers
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- Isopropyl tiglate
- Isopropyl 2-methylcrotonate
- 2-Methyl-2-butenoic acid isopropyl ester
- ISO-PROPYL-TIGLATE
- FEMA 3229
- i-propyl tiglate
- Isopropyl 2-methyl-2-butenoate
- isopropylalpha-methylcrotonate
- propan-2-yl 3-methylbut-2-enoate
- Tiglinsaeure-isopropylester
- (E)-Isopropyl 2-methylbutenoate
- ISOPROPYL TIGLATE 98+%
- isopropyl2-methyl-2-butenoate
- Isopropyl alpha-methyl crotonate
-
- Inchi: 1S/C8H14O2/c1-5-7(4)8(9)10-6(2)3/h5-6H,1-4H3/b7-5-
- InChI Key: VUPBIVVRPJDWNW-ALCCZGGFSA-N
- SMILES: C/C=C(\C(OC(C)C)=O)/C
Computed Properties
- Exact Mass: 142.09900
- Monoisotopic Mass: 142.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Density: 0.896 g/mL at 25 °C(lit.)
- Boiling Point: 199.78°C (rough estimate)
- Flash Point: 123 °F
- Refractive Index: n20/D 1.431(lit.)
- PSA: 26.30000
- LogP: 1.90420
- FEMA: 3229
Isopropyl tiglate Security Information
- Hazardous Material transportation number:UN 3272 3/PG 3
- WGK Germany:2
- Hazard Category Code: 10-36/37/38
- Safety Instruction: 16-26-36
- RTECS:EM9254500
-
Hazardous Material Identification:
- Risk Phrases:R10
Isopropyl tiglate Customs Data
- HS CODE:2916190090
- Customs Data:
China Customs Code:
2916190090Overview:
2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Isopropyl tiglate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1233147-1g |
2-Butenoic acid, 2-methyl-, 1-methylethyl ester, (2E)- |
1733-25-1 | 99% | 1g |
$155 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1233147-5g |
2-Butenoic acid, 2-methyl-, 1-methylethyl ester, (2E)- |
1733-25-1 | 99% | 5g |
$230 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1233147-25g |
2-Butenoic acid, 2-methyl-, 1-methylethyl ester, (2E)- |
1733-25-1 | 99% | 25g |
$635 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1233147-5g |
2-Butenoic acid, 2-methyl-, 1-methylethyl ester, (2E)- |
1733-25-1 | 99% | 5g |
$235 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1233147-25g |
2-Butenoic acid, 2-methyl-, 1-methylethyl ester, (2E)- |
1733-25-1 | 99% | 25g |
$670 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1233147-1g |
2-Butenoic acid, 2-methyl-, 1-methylethyl ester, (2E)- |
1733-25-1 | 99% | 1g |
$155 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1233147-1g |
2-Butenoic acid, 2-methyl-, 1-methylethyl ester, (2E)- |
1733-25-1 | 99% | 1g |
$155 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1233147-5g |
2-Butenoic acid, 2-methyl-, 1-methylethyl ester, (2E)- |
1733-25-1 | 99% | 5g |
$235 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1233147-25g |
2-Butenoic acid, 2-methyl-, 1-methylethyl ester, (2E)- |
1733-25-1 | 99% | 25g |
$670 | 2025-02-25 | |
| 1PlusChem | 1P001Z86-1g |
2-Butenoic acid, 2-methyl-, 1-methylethyl ester, (2E)- |
1733-25-1 | 99% | 1g |
$47.00 | 2024-06-19 |
Isopropyl tiglate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on Isopropyl tiglate
Isopropyl tiglate (CAS No. 1733-25-1): Applications and Recent Research Developments
Isopropyl tiglate, chemically designated as (Z)-3-Isopropenyl-2-(2E)-pent-4-enoate, is a versatile organic compound with the molecular formula C₉H₁₂O₂ and a CAS number of 1733-25-1. This ester derivative of tiglic acid has garnered significant attention in the chemical and pharmaceutical industries due to its unique structural properties and broad range of potential applications. The compound's molecular structure, featuring a conjugated system of double bonds, makes it particularly interesting for researchers exploring advanced materials and bioactive molecules.
The synthesis of Isopropyl tiglate typically involves the esterification of tiglic acid with isopropanol under acidic or basic catalytic conditions. This reaction is well-documented in organic chemistry literature and can be optimized for high yield and purity using various catalysts, such as sulfuric acid or p-toluenesulfonic acid. The conjugated diene system in Isopropyl tiglate allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including polymers, fragrances, and pharmaceuticals.
Recent research has highlighted the potential of Isopropyl tiglate as a building block in polymer chemistry. Its ability to undergo polymerization reactions under controlled conditions has led to the development of novel elastomers and thermoplastics with enhanced mechanical properties. For instance, studies have demonstrated that copolymerizing Isopropyl tiglate with other diene monomers can result in materials with improved flexibility and thermal stability, which are critical for applications in automotive and aerospace industries.
In the pharmaceutical field, Isopropyl tiglate has been investigated for its bioactive properties. Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and antioxidant effects, making them promising candidates for drug development. The conjugated system of double bonds in Isopropyl tiglate is particularly interesting because it can be further functionalized to create molecules with targeted biological activities. Researchers are exploring its potential as a precursor for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
The compound's role in material science extends beyond polymers. Its unique optical properties have been exploited in the development of liquid crystals and organic light-emitting diodes (OLEDs). The ability of Isopropyl tiglate to form stable films with high transparency makes it an attractive candidate for use in display technologies. Additionally, its reactivity with metal surfaces has been studied for applications in corrosion inhibition and surface coatings.
Environmental considerations have also driven research into the applications of Isopropyl tiglate. Its biodegradability compared to some synthetic alternatives makes it a more sustainable choice for industrial processes. Researchers are investigating methods to incorporate Isopropyl tiglate into green chemistry protocols, reducing reliance on hazardous reagents while maintaining high efficiency in chemical synthesis.
The pharmaceutical industry's interest in Isopropyl tiglate has led to collaborative efforts between academic institutions and pharmaceutical companies. These partnerships aim to accelerate the discovery of novel therapeutic agents derived from this compound. By leveraging cutting-edge techniques such as high-throughput screening and computational modeling, researchers hope to identify new drug candidates with improved efficacy and reduced side effects.
The future prospects for Isopropyl tiglate appear promising, with ongoing research uncovering new applications across multiple industries. As synthetic methodologies continue to evolve, the accessibility of high-purity Isopropyl tiglate will likely increase, further driving innovation. Whether used as a polymer precursor, a pharmaceutical intermediate, or an advanced material component, this compound represents a significant contribution to modern chemical science.
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